molecular formula C7H8O5S B3061297 3-Hydroxy-4-methoxybenzenesulfonic acid CAS No. 879-98-1

3-Hydroxy-4-methoxybenzenesulfonic acid

Cat. No. B3061297
CAS RN: 879-98-1
M. Wt: 204.2 g/mol
InChI Key: PFXZMBNHLUZPPW-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzenesulfonic acid, also known as 3,4-dihydroxytoluene-2-sulfonic acid, is a chemical compound that belongs to the family of sulfonic acids. It is a white crystalline solid that is soluble in water and has a melting point of 240-242°C. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Electrochemical Degradation

3-Hydroxy-4-methoxybenzenesulfonic acid has been studied in the context of electrochemical degradation. Research using boron-doped diamond electrodes demonstrated effective degradation of similar aromatic amines, indicating potential applications in water treatment and pollution control (Pacheco et al., 2011).

Polymerization Studies

This compound has also been involved in studies of polymerization. For instance, its derivatives have been polymerized via chemical oxidation, leading to the creation of water-soluble conducting polymers. Such polymers could have significant implications in the fields of electronics and materials science (Mirmohseni & Houjaghan, 2008).

Analytical Chemistry Applications

In analytical chemistry, 3-Hydroxy-4-methoxybenzenesulfonic acid has been used in the determination of specific isomers in compounds like potassium guaiacolsulfonate, showcasing its utility in precise chemical analysis and quality control (Wei Ning-yi, Z. Ying, & Huang Changqin, 2011).

Synthesis of Complex Compounds

Research has also focused on the synthesis of complex compounds using this acid. For example, its derivatives have been used in the synthesis of sulfonated Schiff base copper(II) complexes, which are efficient and selective catalysts in alcohol oxidation, indicating potential applications in chemical synthesis and industrial processes (Hazra et al., 2015).

Controlled Release Applications

Moreover, derivatives of 3-Hydroxy-4-methoxybenzenesulfonic acid have been used in the encapsulation of flavor molecules for controlled release, which could be significant in food technology and pharmaceuticals (Hong, Oh, & Choy, 2008).

properties

IUPAC Name

3-hydroxy-4-methoxybenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXZMBNHLUZPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020664
Record name 5-Guaiacolsulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methoxybenzenesulfonic acid

CAS RN

879-98-1
Record name 3-Hydroxy-4-methoxybenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-methoxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Guaiacolsulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-GUAIACOLSULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05L0075KBX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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